1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a benzodioxole moiety and a 5-oxopyrrolidin-3-yl group substituted with a 4-ethoxyphenyl ring. Its structure integrates two pharmacologically relevant motifs:
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-26-16-6-4-15(5-7-16)23-11-14(10-19(23)24)22-20(25)21-13-3-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIMZDASMWZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the ethoxyphenyl derivative, which are then subjected to a series of reactions to form the final compound. Key steps may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol and formaldehyde.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the pyrrolidin-3-yl urea structure: This can be synthesized through the reaction of an isocyanate with an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. For example, it could inhibit enzyme activity by mimicking the substrate or binding to allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences:
The acrylketone group in Analog 1 introduces planarity and conjugation, which may affect π-π stacking interactions .
The benzodioxole moiety (target and Analog 1) is associated with improved resistance to oxidative metabolism compared to simple phenyl rings .
Pyrrolidinone Ring Conformation: The 5-oxopyrrolidin-3-yl group in the target compound and Analog 2 adopts a puckered conformation, as defined by Cremer-Pople coordinates (amplitude q and phase angle φ) . Substituents like ethoxy vs. methoxy may influence puckering parameters, thereby modulating receptor binding.
Similar torsional strain may exist in the target compound due to its urea linker.
Research Findings and Implications
- Metabolic Stability: Benzodioxole-containing compounds (target, Analog 1) are less prone to CYP450-mediated oxidation than non-bicyclic analogs .
- Solubility : The urea linker in the target compound may improve aqueous solubility compared to the ester-linked Analog 3 .
- Bioactivity : While activity data are absent for the target compound, chalcone derivatives (Analog 1) often exhibit anti-inflammatory or anticancer properties, whereas urea derivatives (Analog 2) are explored as kinase inhibitors .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Benzodioxole moiety : Known for various biological activities, including anti-inflammatory and analgesic effects.
- Urea linkage : Often associated with pharmacological activity in medicinal chemistry.
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Pharmacological Effects
Research has indicated that the compound exhibits several pharmacological effects:
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The urea and benzodioxole moieties may interact with specific enzymes (e.g., α-amylase), modulating their activity and influencing metabolic pathways.
- Cellular Signaling Pathways : Compounds with similar structures have been shown to affect pathways related to insulin signaling and apoptosis in cancer cells, suggesting that this compound could exhibit similar effects.
Case Study 1: Antidiabetic Activity
A study evaluated the antidiabetic potential of a related benzodioxole derivative in a streptozotocin-induced diabetic mouse model. The results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the derivative over five doses . This underscores the relevance of exploring similar compounds for their potential therapeutic benefits in diabetes management.
Case Study 2: Anticancer Efficacy
In vitro studies on benzodioxole derivatives revealed significant cytotoxicity against multiple cancer cell lines while sparing normal cell lines . This selective toxicity is crucial for developing cancer therapeutics that minimize adverse effects on healthy tissues.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
